molecular formula C11H9BrN2O4 B1414008 Ethyl 4-bromo-3-cyano-5-nitrophenylacetate CAS No. 1805574-58-6

Ethyl 4-bromo-3-cyano-5-nitrophenylacetate

Cat. No.: B1414008
CAS No.: 1805574-58-6
M. Wt: 313.1 g/mol
InChI Key: VNFPMLPCSMYAPB-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-cyano-5-nitrophenylacetate is an organic compound with a complex structure that includes bromine, cyano, and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-cyano-5-nitrophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a phenylacetate derivative followed by nitration and cyano group introduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-cyano-5-nitrophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyano group can be oxidized to carboxylic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products

    Substitution: Formation of various substituted phenylacetates.

    Reduction: Formation of 4-amino-3-cyano-5-nitrophenylacetate.

    Oxidation: Formation of 4-bromo-3-cyano-5-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-5-nitrophenylacetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Employed in the development of novel materials with specific electronic properties.

    Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-5-nitrophenylacetate involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the cyano group can act as an electrophile in nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-5-cyano-4-nitrophenylacetate
  • Ethyl 4-bromo-3-cyano-5-nitrobenzoate
  • Ethyl 4-bromo-3-cyano-5-nitrophenylpropanoate

Uniqueness

Compared to similar compounds, it offers a unique balance of electronic and steric properties, making it valuable in specialized research and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-bromo-3-cyano-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-7-3-8(6-13)11(12)9(4-7)14(16)17/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFPMLPCSMYAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-bromo-3-cyano-5-nitrophenylacetate
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Ethyl 4-bromo-3-cyano-5-nitrophenylacetate
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Ethyl 4-bromo-3-cyano-5-nitrophenylacetate
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Ethyl 4-bromo-3-cyano-5-nitrophenylacetate
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Ethyl 4-bromo-3-cyano-5-nitrophenylacetate
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Ethyl 4-bromo-3-cyano-5-nitrophenylacetate

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